molecular formula C11H12O4 B13172886 (2E)-3-(3-ethoxy-2-hydroxyphenyl)acrylic acid

(2E)-3-(3-ethoxy-2-hydroxyphenyl)acrylic acid

Cat. No.: B13172886
M. Wt: 208.21 g/mol
InChI Key: OOGRBIGZYJCACP-VOTSOKGWSA-N
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Description

3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a propenoic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxyphenol with acrolein in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(E)-3-(3-ethoxy-2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-9-5-3-4-8(11(9)14)6-7-10(12)13/h3-7,14H,2H2,1H3,(H,12,13)/b7-6+

InChI Key

OOGRBIGZYJCACP-VOTSOKGWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1O)C=CC(=O)O

Origin of Product

United States

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